![molecular formula C8H10N2O2S B2814806 methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate CAS No. 2091520-30-6](/img/structure/B2814806.png)
methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
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Description
Methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the thiazolo[5,4-b]pyridine family and has a molecular formula of C10H8N2O2S.
Scientific Research Applications
Anticancer Properties
The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, holds promise as a scaffold for designing new anticancer drugs . Researchers have demonstrated high antitumor activity for these compounds. Their structural similarity to purine allows for effective binding to biological targets, making them attractive candidates for cancer therapy.
Antibacterial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also shown antibacterial properties. The active methylene group (C2H2) in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives makes them amenable to functionalization, enhancing their antibacterial efficacy .
Anti-Inflammatory Effects
These compounds exhibit anti-inflammatory activity, which is crucial for managing inflammatory diseases. Their unique chemical structure contributes to their therapeutic potential in modulating inflammatory responses .
PI3Kα Inhibition
Novel thiazolo[5,4-b]pyridine derivatives, including those related to our compound, have been identified as potent inhibitors of PI3Kα (phosphoinositide 3-kinase alpha). For instance, an N-heterocyclic compound composed of methoxypyridine and morpholinyl thiazolo[5,4-b]pyridine exhibited extremely strong PI3Kα inhibitory activity .
Scaffold for Medicinal Design
Due to their synthetic versatility, thiazolo[3,2-a]pyrimidine derivatives serve as promising scaffolds for designing new medicines. Researchers can modify the thiazolo[3,2-a]pyrimidine moiety to optimize interactions with biological targets .
Crystal Structures
Crystal structures of 2-(arylmethylidene) [1,3]thiazolo[3,2-a]pyrimidines have been studied, providing insights into their three-dimensional arrangement and potential binding sites .
properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)7-10-5-3-2-4-9-6(5)13-7/h9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJJUIBCAWFLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate |
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